molecular formula C13H18BrNO2 B1289331 tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate CAS No. 361436-27-3

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

Cat. No. B1289331
M. Wt: 300.19 g/mol
InChI Key: CMNVKVHPODARGJ-UHFFFAOYSA-N
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Description

The compound tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl carbamate derivatives and their synthesis, which can provide insights into the general class of compounds to which tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate belongs. These compounds are intermediates in organic synthesis and are used in the preparation of biologically active compounds, including amino acids, peptides, and other nitrogen-containing molecules .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in several papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another paper describes the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate from commercially available starting materials through acylation, nucleophilic substitution, and reduction . These methods could potentially be adapted for the synthesis of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate.

Molecular Structure Analysis

While the molecular structure of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is not directly analyzed in the papers, the structure of related compounds is discussed. For example, the synthesis of tert-butyl esters of N-protected amino acids involves the formation of carbamate esters, which are structurally related to the compound of interest . The molecular structure of these compounds is crucial for their reactivity and the role they play as intermediates in synthesis.

Chemical Reactions Analysis

The papers provide information on the chemical reactions involving tert-butyl carbamate derivatives. N-tert-Butanesulfinyl imines, which are related to carbamates, are used for the asymmetric synthesis of amines and can undergo nucleophilic addition followed by acid cleavage . The tert-butyl group in these compounds serves as a protecting group and can influence the stereochemistry of the reactions. These reactions are relevant to understanding the chemical behavior of tert-butyl carbamate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are not explicitly detailed in the papers. However, the properties of these compounds can be inferred based on their functional groups and molecular structure. For example, the tert-butyl group is known to impart steric bulk, which can affect the solubility and reactivity of the carbamate. The presence of a bromo substituent in tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate would likely influence its reactivity in electrophilic aromatic substitution reactions .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: The compound “tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate” has been used as a starting material in the synthesis of “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application or Experimental Procedures: The synthesis involved several steps, starting from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3. The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5. Introduction of a formyl group into the 4-position of 5 was done by using n-BuLi as a base and DMF as an electrophile in anhydrous THF to afford compound 6. The key step of this scheme was introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination by using freshly prepared diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .
  • Summary of the Results or Outcomes: The newly synthesized compounds were characterized by spectral data. The title compound was synthesized with a good yield and selectivity .

Application in Chemical Transformations

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its characteristic applications. It is used in chemical transformations due to its crowded nature .
  • Methods of Application or Experimental Procedures: The tert-butyl group is introduced into the molecule through various synthetic methods. The specific method of application would depend on the nature of the reaction and the desired product .
  • Summary of the Results or Outcomes: The introduction of the tert-butyl group can significantly influence the reactivity of the molecule, leading to unique chemical transformations .

Application in Biosynthetic and Biodegradation Pathways

  • Specific Scientific Field: Biochemistry
  • Summary of the Application: The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways is noteworthy .
  • Methods of Application or Experimental Procedures: The tert-butyl group can be incorporated into biological molecules through biosynthetic pathways. Similarly, it can be removed from these molecules through biodegradation pathways .
  • Summary of the Results or Outcomes: The presence of the tert-butyl group in biological molecules can influence their properties and functions. Its removal through biodegradation pathways can lead to the formation of new compounds .

Application in Chemical Transformations

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its characteristic applications. It is used in chemical transformations due to its crowded nature .
  • Methods of Application or Experimental Procedures: The tert-butyl group is introduced into the molecule through various synthetic methods. The specific method of application would depend on the nature of the reaction and the desired product .
  • Summary of the Results or Outcomes: The introduction of the tert-butyl group can significantly influence the reactivity of the molecule, leading to unique chemical transformations .

Application in Biosynthetic and Biodegradation Pathways

  • Specific Scientific Field: Biochemistry
  • Summary of the Application: The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways is noteworthy .
  • Methods of Application or Experimental Procedures: The tert-butyl group can be incorporated into biological molecules through biosynthetic pathways. Similarly, it can be removed from these molecules through biodegradation pathways .
  • Summary of the Results or Outcomes: The presence of the tert-butyl group in biological molecules can influence their properties and functions. Its removal through biodegradation pathways can lead to the formation of new compounds .

properties

IUPAC Name

tert-butyl N-(4-bromo-3,5-dimethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8-6-10(7-9(2)11(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNVKVHPODARGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627382
Record name tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

CAS RN

361436-27-3
Record name 1,1-Dimethylethyl N-(4-bromo-3,5-dimethylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361436-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Nishimura, T Esaki, Y Isshiki, N Okamoto… - Journal of Medicinal …, 2018 - ACS Publications
During the course of derivatization of HTS hit 4a, we have identified a novel small-molecule hPTHR1 agonist, 1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-…
Number of citations: 8 pubs.acs.org

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